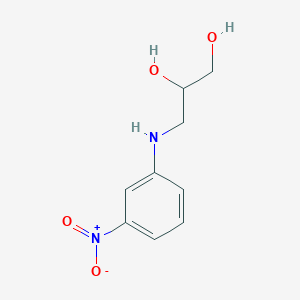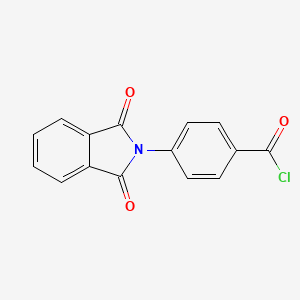
4-(1,3-Dioxoisoindol-2-yl)benzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Dioxoisoindol-2-yl)benzoyl chloride is a chemical compound with the molecular formula C15H8ClNO3. It is known for its role as an intermediate in organic synthesis and is used in various chemical reactions and industrial applications. This compound is characterized by the presence of a benzoyl chloride group attached to a 1,3-dioxoisoindoline moiety, making it a versatile reagent in synthetic chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxoisoindol-2-yl)benzoyl chloride typically involves the reaction of 4-aminobenzoic acid with phthalic anhydride to form 4-(1,3-dioxoisoindol-2-yl)benzoic acid. This intermediate is then treated with thionyl chloride to yield the desired benzoyl chloride derivative . The reaction conditions often include the use of an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The compound is typically purified using techniques such as recrystallization or chromatography to meet the required specifications for various applications .
化学反応の分析
Types of Reactions
4-(1,3-Dioxoisoindol-2-yl)benzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: The compound can be hydrolyzed to form 4-(1,3-dioxoisoindol-2-yl)benzoic acid.
Condensation Reactions: It can participate in condensation reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base or acid catalyst to facilitate the reaction .
Major Products Formed
The major products formed from reactions with this compound include amides, esters, and carboxylic acids. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
科学的研究の応用
4-(1,3-Dioxoisoindol-2-yl)benzoyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to prepare various derivatives and intermediates.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-(1,3-Dioxoisoindol-2-yl)benzoyl chloride involves its reactivity as an acylating agent. The benzoyl chloride group readily reacts with nucleophiles, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electron-withdrawing effects of the 1,3-dioxoisoindoline moiety, which enhances its electrophilic character .
類似化合物との比較
Similar Compounds
4-(1,3-Dioxoisoindol-2-yl)benzoic acid: This compound is a precursor in the synthesis of 4-(1,3-Dioxoisoindol-2-yl)benzoyl chloride and shares similar structural features.
4-(1,3-Dioxoisoindol-2-yl)butanoyl chloride: This compound has a similar structure but with a butanoyl group instead of a benzoyl group.
Uniqueness
This compound is unique due to its high reactivity and versatility in forming various derivatives. Its structure allows for selective acylation reactions, making it a valuable reagent in synthetic chemistry .
特性
CAS番号 |
5383-83-5 |
|---|---|
分子式 |
C15H8ClNO3 |
分子量 |
285.68 g/mol |
IUPAC名 |
4-(1,3-dioxoisoindol-2-yl)benzoyl chloride |
InChI |
InChI=1S/C15H8ClNO3/c16-13(18)9-5-7-10(8-6-9)17-14(19)11-3-1-2-4-12(11)15(17)20/h1-8H |
InChIキー |
FNRMKWRCWZVXAZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


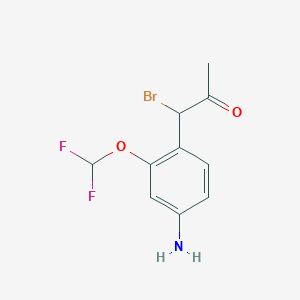

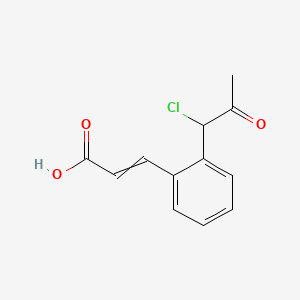

![[3-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14059362.png)
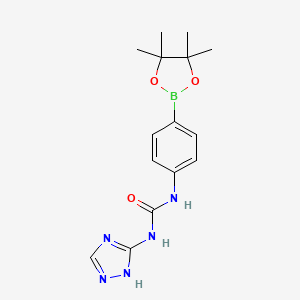
![Dimethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate](/img/structure/B14059375.png)
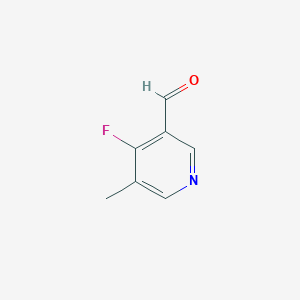
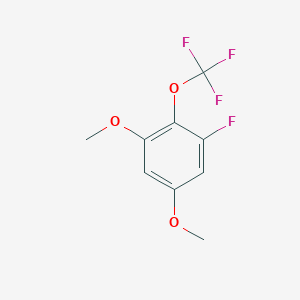

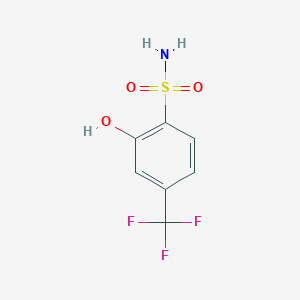
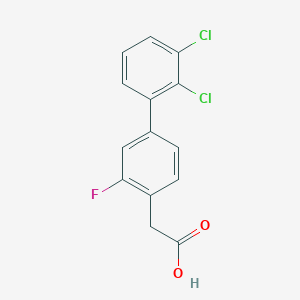
![(1S,2S,7S,9S)-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-ene-8,17-dione](/img/structure/B14059421.png)
